

Application Note: Measurement of I-CRAC Inhibition using CRAC Channel Inhibitors

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Compound of Interest

Compound Name: CRAC channel inhibitor-1

Cat. No.: B1664857

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Audience: Researchers, scientists, and drug development professionals.

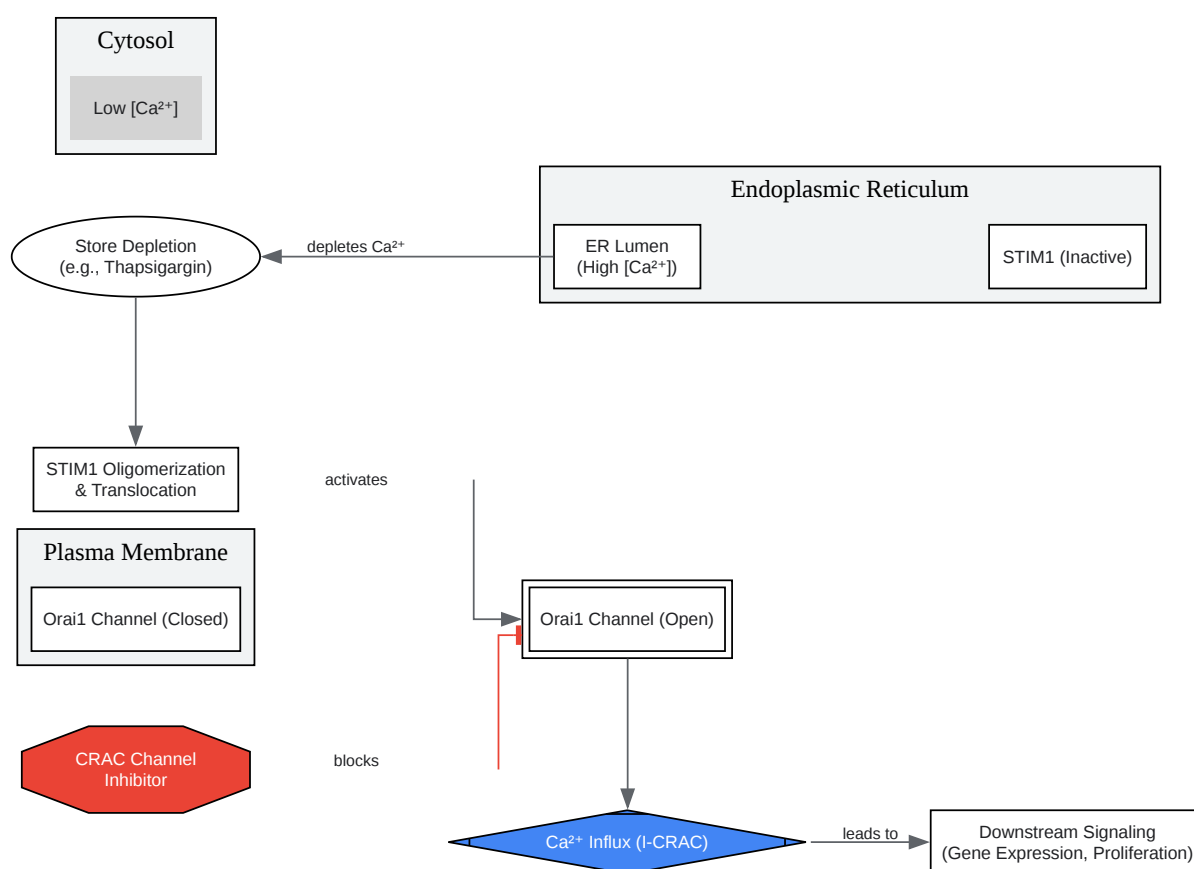
Introduction

Calcium Release-Activated Calcium (CRAC) channels are highly calcium-selective ion channels crucial for store-operated calcium entry (SOCE) in numerous cell types, particularly non-excitable cells like T lymphocytes and mast cells.[1][2][3][4] The activation of CRAC channels is initiated by the depletion of calcium (Ca^{2+}) from the endoplasmic reticulum (ER).[3][5] This depletion is sensed by STIM1, an ER-resident protein, which then translocates to the plasma membrane to interact with and activate Orai1, the pore-forming subunit of the CRAC channel.[2][5] The resulting influx of Ca^{2+} , known as the I-CRAC current, is fundamental for a wide array of cellular functions, including gene expression, proliferation, and immune responses.[3][5][6]

Dysregulation of CRAC channel activity is implicated in various human diseases, including immunodeficiency, autoimmune disorders, and some cancers, making them a significant therapeutic target.[4][6][7][8] Small molecule inhibitors of CRAC channels are invaluable tools for studying the physiological roles of SOCE and for the development of novel therapeutics.[4][6] This document provides detailed protocols for measuring the inhibition of I-CRAC using these compounds, focusing on the widely used electrophysiology and calcium imaging techniques.

CRAC Channel Signaling Pathway

The activation of CRAC channels follows a well-defined signaling cascade. Depletion of Ca^{2+} from the ER lumen triggers the oligomerization of the STIM1 protein. These STIM1 oligomers then move to ER-plasma membrane junctions where they directly bind to and activate the Orai1 channels, which form the pore for Ca^{2+} influx.[3]



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Diagram 1: CRAC Channel Activation and Inhibition Pathway.

Quantitative Data Summary

The potency of CRAC channel inhibitors is typically quantified by their half-maximal inhibitory concentration (IC_{50}). These values can vary based on the cell type and the assay method used (direct I-CRAC measurement via electrophysiology or indirect SOCE measurement via calcium imaging).^[4]

Inhibitor	Target(s)	IC ₅₀ for I-CRAC / SOCE	Cell Type	Assay Method	Reference(s)
YM-58483 (BTP2)	Orai1	~10 nM	Human T cells	Electrophysiology	[6]
~100 nM	Jurkat T cells, RBL-1 cells	Electrophysiology, Calcium Imaging	[9]		
GSK-7975A	Orai1	~1 µM	HEK293 (STIM1/Orai1)	Electrophysiology	[6]
Pyr6	Orai1	1.4 µM	RBL cells	Electrophysiology	[6]
0.49 µM	RBL cells	Calcium Imaging (SOCE)	[2]		
Synta66	Orai1	1.4 µM	RBL cells	Electrophysiology	[6]
RO2959	Orai1 > Orai2/3	~400 nM	RBL-2H3 cells	Electrophysiology	[6]
25 nM	-	Calcium Imaging (SOCE)	[2]		
2-APB	Orai, IP ₃ R, TRP channels	>10 µM (Inhibition)	Various	Electrophysiology	[6][8]
1-10 µM (Potentiation)	Various	Electrophysiology	[6]		

Experimental Protocols

Protocol for I-CRAC Measurement using Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the most direct and reliable technique to measure I-CRAC and analyze the biophysical and pharmacological properties of CRAC channels.^{[5][7][10][11]} This protocol is adapted for recording endogenous I-CRAC from Jurkat T cells or rat basophilic leukemia (RBL) cells.

A. Materials and Solutions

- Intracellular (Pipette) Solution:
 - 110 mM Cs-glutamate
 - 10 mM Cs-BAPTA (or EGTA)
 - 8 mM MgCl₂
 - 10 mM HEPES
 - Adjust to pH 7.2 with CsOH and osmolarity to ~290 mOsm.^[3]
 - Note: High BAPTA/EGTA concentrations are crucial for chelating intracellular Ca²⁺ and passively depleting ER stores, which leads to I-CRAC activation.^[9]
- Extracellular (Bath) Solution #1 (Ca²⁺-free):
 - 120 mM NaCl
 - 10 mM TEA-Cl
 - 2 mM MgCl₂
 - 10 mM HEPES
 - 10 mM Glucose
 - Adjust to pH 7.4 with NaOH and osmolarity to ~300 mOsm.^[3]

- Extracellular (Bath) Solution #2 (Ca^{2+} -containing):
 - 100 mM NaCl
 - 20 mM CaCl_2
 - 10 mM TEA-Cl
 - 10 mM HEPES
 - 10 mM Glucose
 - Adjust to pH 7.4 with NaOH and osmolarity to ~300 mOsm.[\[3\]](#)[\[7\]](#)
- CRAC Channel Inhibitor Stock: Prepare a concentrated stock solution (e.g., 10-100 mM in DMSO) of the desired inhibitor. Dilute to the final working concentration in Bath Solution #2 just before use.

B. Experimental Procedure

- Cell Preparation: Plate cells (e.g., Jurkat T cells) on glass coverslips in a recording chamber.
- Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-6 M Ω when filled with the intracellular solution.[\[9\]](#)
- Seal Formation: Approach a cell with the patch pipette and form a high-resistance (>1 G Ω) seal.[\[3\]](#)[\[9\]](#)
- Whole-Cell Configuration: Rupture the cell membrane to establish the whole-cell configuration. Clamp the cell at a holding potential of 0 mV.[\[9\]](#)
- Passive Store Depletion & I-CRAC Development: The high concentration of BAPTA in the pipette solution will passively deplete the ER Ca^{2+} stores. I-CRAC will develop gradually over several minutes. Monitor the current development by applying voltage ramps (e.g., 50-100 ms duration from -100 mV to +100 mV) every 1-2 seconds.[\[1\]](#)[\[9\]](#)
- I-CRAC Recording: Once I-CRAC has fully developed and reached a stable baseline in the Ca^{2+} -free bath solution (you will observe a small Na^+ current), perfuse the chamber with

Bath Solution #2 containing 20 mM Ca^{2+} . This will result in a large, inwardly rectifying I-CRAC.^[7]

- Inhibitor Application: After establishing a stable baseline I-CRAC, perfuse the chamber with Bath Solution #2 containing the desired concentration of the CRAC channel inhibitor. Record the inhibition of I-CRAC over time.
- Washout (Optional): To test for reversibility, perfuse the chamber again with the inhibitor-free Bath Solution #2.

C. Data Analysis

- Measure the inward current amplitude at a negative potential (e.g., -80 mV or -100 mV) from the voltage ramps.^{[1][9]}
- Plot the current amplitude over time to visualize the baseline I-CRAC, the onset of inhibition, and any washout effect.^[9]
- Construct current-voltage (I-V) relationship plots before and after inhibitor application to observe changes in the characteristic inwardly rectifying shape of I-CRAC.^[9]
- To determine the IC_{50} , apply a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the concentration. Fit the data using a Hill equation.^[9]

Protocol for SOCE Measurement using Calcium Imaging

Calcium imaging provides a higher-throughput method to assess CRAC channel activity by measuring changes in intracellular Ca^{2+} concentration ($[\text{Ca}^{2+}]_i$).

A. Materials

- Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
- Ca^{2+} -free Buffer: Loading buffer without added CaCl_2 and supplemented with 0.5 mM EGTA.
- Ca^{2+} -readdition Buffer: Loading buffer containing 2-10 mM CaCl_2 .
- Fluorescent Ca^{2+} Indicator: Fura-2 AM or Rhod-3 AM.

- Store-depleting Agent: Thapsigargin (TG) or Cyclopiazonic Acid (CPA).[1]
- CRAC Channel Inhibitor.

B. Experimental Procedure

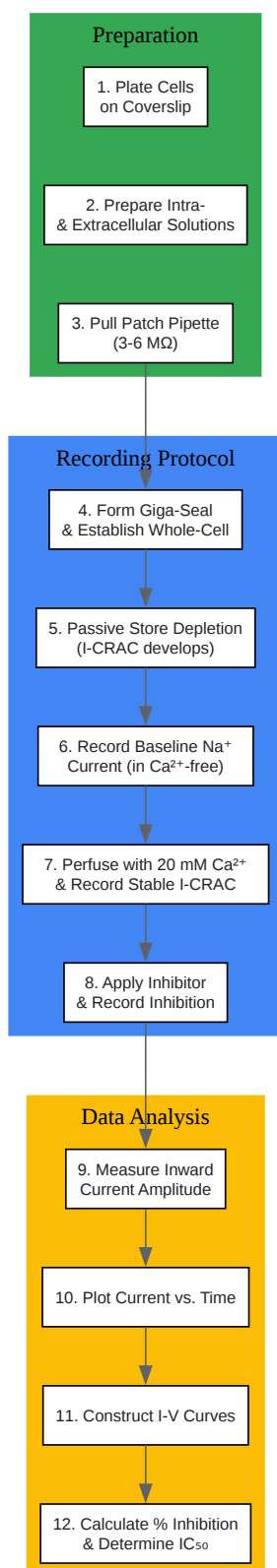
- Cell Loading: Incubate cells with a Ca^{2+} indicator (e.g., 2-5 μM Fura-2 AM) in loading buffer for 30-60 minutes at room temperature or 37°C.
- Washing: Wash the cells twice with loading buffer to remove excess dye.
- Baseline Measurement: Place the coverslip on a fluorescence microscope stage and perfuse with Ca^{2+} -free buffer. Record the baseline fluorescence ratio (for Fura-2) or intensity (for Rhod-3).
- Store Depletion: Add a SERCA pump inhibitor like thapsigargin (1-2 μM) to the Ca^{2+} -free buffer to deplete ER Ca^{2+} stores.[9] Continue recording until the $[\text{Ca}^{2+}]_i$ returns to baseline after a transient increase due to leak from the ER.
- Inhibitor Incubation: Perfuse with Ca^{2+} -free buffer containing the CRAC channel inhibitor for 2-5 minutes.
- SOCE Measurement: Perfuse with Ca^{2+} -readdition buffer (containing the inhibitor) and record the subsequent increase in $[\text{Ca}^{2+}]_i$. This increase represents SOCE.
- Control: Perform a parallel experiment without the inhibitor to measure uninhibited SOCE.

C. Data Analysis

- Quantify the SOCE response by measuring the peak increase in $[\text{Ca}^{2+}]_i$ or the area under the curve after Ca^{2+} re-addition.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the control (vehicle-treated) cells.
- Determine the IC_{50} value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a whole-cell patch-clamp experiment designed to measure I-CRAC inhibition.



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Diagram 2: Experimental Workflow for I-CRAC Inhibition Measurement.

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